
2,3-Difluoronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoronaphthalene is an organic compound belonging to the class of fluorinated aromatic hydrocarbons It is characterized by the presence of two fluorine atoms attached to the naphthalene ring at the 2 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 2,3-difluoronaphthalene involves the gas-phase co-pyrolysis of styrene with chlorodifluoromethane. This reaction is carried out in a flow reactor at temperatures ranging from 550 to 650°C. The process involves the decomposition of chlorodifluoromethane to difluorocarbene, which subsequently undergoes cycloaddition to styrene, forming 1,1-difluoro-2-phenylcyclopropane. This intermediate rearranges to 2-fluoroindene, which, upon further reaction with difluorocarbene and subsequent aromatization, yields this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Difluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents.
Lithiation Reactions: The compound can be selectively lithiated using butyllithium (BuLi), allowing for further functionalization.
Nitration and Bromination: Nitration predominantly yields 6,7-difluoro-1-nitronaphthalene, while bromination produces 1-bromo-6,7-difluoronaphthalene.
Common Reagents and Conditions:
Lithiation: Butyllithium (BuLi) is commonly used for lithiation reactions.
Nitration: Nitric acid (HNO₃) is used for nitration.
Bromination: Bromine (Br₂) is used for bromination.
Major Products:
Substituted Difluoronaphthalenes: Various substituted derivatives, such as 1-methyl-, 1-acetyl-, and 1-carboxyl-2,3-difluoronaphthalenes, can be synthesized.
Applications De Recherche Scientifique
2,3-Difluoronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated aromatic compounds.
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Fluorinated compounds, including this compound, are explored for their potential use in pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Mécanisme D'action
The mechanism by which 2,3-difluoronaphthalene exerts its effects is primarily through its participation in various chemical reactions. The presence of fluorine atoms significantly influences the compound’s reactivity, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
- 2,3-Difluorotoluene
- 2,3-Difluorobenzene
- 2,3-Difluorophenol
Comparison: Compared to other difluorinated aromatic compounds, 2,3-difluoronaphthalene is unique due to its naphthalene core, which provides additional stability and reactivity. Its distinct structure allows for the synthesis of a wide range of functionalized derivatives, making it a versatile compound in various chemical applications .
Propriétés
Formule moléculaire |
C10H6F2 |
|---|---|
Poids moléculaire |
164.15 g/mol |
Nom IUPAC |
2,3-difluoronaphthalene |
InChI |
InChI=1S/C10H6F2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H |
Clé InChI |
QXXPHLUVYXNNLF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




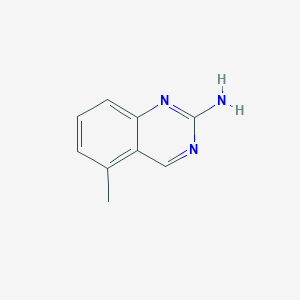
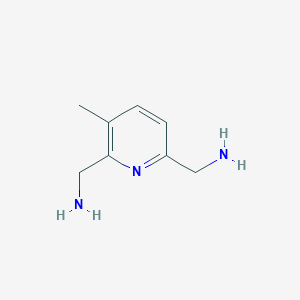
![3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11919432.png)

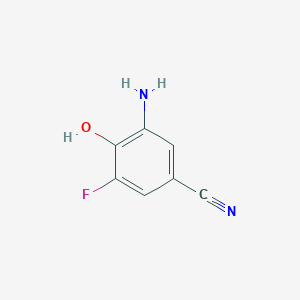
![1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11919446.png)
![6-Oxaspiro[2.5]octane-4-carboxylic acid](/img/structure/B11919448.png)
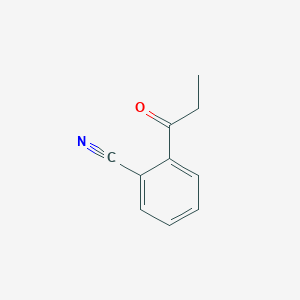
![Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate](/img/structure/B11919452.png)
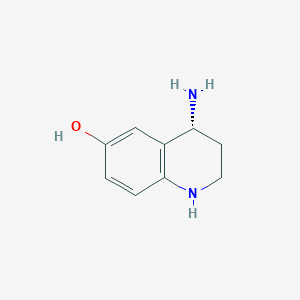
![5-Hydroxy-5-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B11919475.png)

